1-(2,5-Dichlorophenyl)-3-amino-5-pyrazolone
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Overview
Description
1-(2,5-Dichlorophenyl)-3-amino-5-pyrazolone is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-amino-5-pyrazolone typically involves the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-amino-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted pyrazolones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases due to its anti-inflammatory and analgesic effects.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-amino-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichlorophenyl)-3-amino-5-pyrazolone
- 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
- 1-(2,5-Dichlorophenyl)biguanide hydrochloride
Uniqueness
This compound stands out due to its unique combination of chemical properties and biological activities. Compared to similar compounds, it exhibits a broader spectrum of biological activities and has been shown to be more effective in certain therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H7Cl2N3O |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
5-amino-2-(2,5-dichlorophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7Cl2N3O/c10-5-1-2-6(11)7(3-5)14-9(15)4-8(12)13-14/h1-3H,4H2,(H2,12,13) |
InChI Key |
ORLJAGKBUCNDON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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